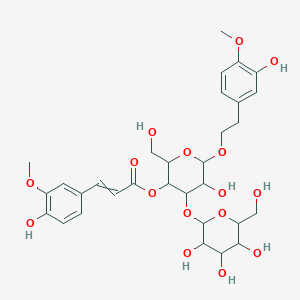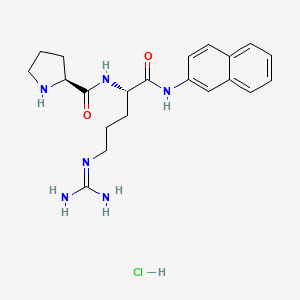
POLY(3-DODECYLTHIOPHENE-2 5-DIYL)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(3-dodecylthiophene-2,5-diyl) (P3DDT) is a poly(3-alkylthiophene) based conducting polymer that shows reversible electrochemistry with high conductivity . It is a regioregular polymer that can be used in the development of a variety of organic electronics based devices .
Synthesis Analysis
The 3-dodecyl-2,5-dipropenylthiophene was synthesized and subsequently polymerized using ADMET conditions with Grubbs’ second-generation catalyst .Molecular Structure Analysis
The structures of the spin-coated poly(3-dodecylthiophene) [P3DDT] thin films along the out-of-plane and in-plane directions were investigated using complementary X-ray reflectivity and atomic force microscopy techniques .Chemical Reactions Analysis
P3DDT shows reversible electrochemistry with high conductivity . It is a regioregular polymer that can be used in the development of a variety of organic electronics based devices .Physical And Chemical Properties Analysis
P3DDT has an average molecular weight of 60,000 . It is soluble in chloroform . It has a band gap of 1.74 eV and a transition temperature ™ of 165.6 °C (peak) . It also exhibits fluorescence with λex 442 nm and λem 568 nm in chloroform .Applications De Recherche Scientifique
Rechargeable Battery Electrodes
P3DDT can be used in the fabrication of rechargeable battery electrodes . Its high conductivity and reversible electrochemistry make it an excellent material for this application.
Electrochromic Devices
P3DDT is used in the development of electrochromic devices . These are devices that can change their optical properties (such as color) in response to an applied electric field.
Chemical Sensors
P3DDT has been used in the fabrication of chemical sensors . Its ability to conduct electricity changes in response to the presence of certain chemicals, making it useful for sensing applications.
Optical Sensors
In addition to chemical sensors, P3DDT can also be used to create optical sensors . These sensors work by detecting changes in light, which can be caused by a variety of factors.
Light-Emitting Diodes (LEDs)
P3DDT is used in the production of light-emitting diodes . Its ability to emit light when an electric current is applied makes it suitable for this application.
Microelectrical Amplifiers
P3DDT can be used in the creation of microelectrical amplifiers . These devices amplify electrical signals, and P3DDT’s high conductivity makes it an excellent choice for this application.
Field-Effect Transistors
P3DDT is used in the fabrication of field-effect transistors . These are a type of transistor that uses an electric field to control the electrical behavior of the device.
Non-Linear Optical Materials
P3DDT can be used to create non-linear optical materials . These are materials whose optical properties change in response to the intensity of light that hits them.
Safety And Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of POLY(3-DODECYLTHIOPHENE-2 5-DIYL) can be achieved through the polymerization of 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester using a palladium catalyst.", "Starting Materials": [ "3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester", "palladium catalyst", "solvent" ], "Reaction": [ "Dissolve 3-dodecylthiophene-2,5-diyldiboronic acid pinacol ester in a suitable solvent.", "Add the palladium catalyst to the solution.", "Heat the mixture under reflux for several hours to initiate the polymerization reaction.", "After completion of the reaction, the resulting polymer can be isolated and purified by precipitation or chromatography." ] } | |
Numéro CAS |
137191-59-4 |
Nom du produit |
POLY(3-DODECYLTHIOPHENE-2 5-DIYL) |
Formule moléculaire |
C8H8BrIO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Q & A
Q1: How does the side chain length of POLY(3-ALKYLTHIOPHENE-2,5-DIYL)S (P3ATs) impact their backbone dynamics and what implications does this have for their application in devices like OTFTs?
A1: Research suggests that longer side chains in P3ATs, like the dodecyl chains in P3DDT, lead to enhanced backbone motion compared to shorter chain variants like POLY(3-HEXYLTHIOPHENE-2,5-DIYL) (P3HT) . This increased backbone flexibility, confirmed through molecular dynamics simulations and experimental techniques like quasi-elastic neutron scattering (QENS) and Nuclear Magnetic Resonance (NMR), can influence charge transport properties crucial for the performance of organic thin film transistors (OTFTs) . While P3DDT's faster backbone dynamics could potentially facilitate charge carrier mobility, further research is needed to fully understand its impact on OTFT performance parameters like mobility, threshold voltage, and on/off ratio.
Q2: What experimental techniques provide insights into the structural characteristics of P3DDT?
A2: Several experimental techniques provide valuable insights into the structural features of P3DDT. Small-angle neutron scattering (SANS) revealed that regiorandom P3DDT exhibits an amorphous structure at around 300 K, although a microphase separation between the side chains and backbones was observed . This information is crucial for understanding the arrangement of P3DDT chains and how they influence the material's overall properties. Additionally, NMR spectroscopy, specifically spin-lattice relaxation (T1) measurements, corroborated the faster motion of side chain atoms situated farther from the backbone , supporting the findings from molecular dynamics simulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[6-[[(2S)-pyrrolidine-2-carbonyl]amino]hexyl]carbamate](/img/structure/B1181402.png)

![5-Oxazolidinepropanoic acid, 3-[(1,1-dimethylethoxy)carbonyl]-4-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-2,2-dimethyl-alpha-(1-methylethyl)-, (alphaS,4S,5S)-](/img/structure/B1181417.png)
